N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Description
N-Cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups attached to a nitrogen atom. This structure confers significant steric hindrance, influencing its solubility and reactivity. It is frequently employed as a counterion in salt forms of carboxylic acids to enhance crystallinity and stability, as seen in pharmaceutical intermediates (e.g., Boc-His(Tos)-OH·DCHA) .
(2R)-2-Cyclohexyl-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Acetic Acid is a chiral amino acid derivative with an R-configuration. Its structure includes:
- A cyclohexyl group at the α-position, contributing to steric bulk.
- A tert-butoxycarbonyl (Boc) protecting group on the amine, common in peptide synthesis to prevent unwanted reactions.
- A carboxylic acid moiety, enabling salt formation or further functionalization.
This compound’s design suggests applications in bioactive molecule synthesis, leveraging its stability and stereochemical control .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPUSGSSYBOQR-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198470-08-5 | |
| Record name | Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198470-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Alkylation Using Fixed Bed Reactors
A scalable method adapted from analogous amine alkylation processes involves a fixed bed reactor system. In this approach, cyclohexylamine reacts with a cyclohexylating agent (e.g., cyclohexyl chloride) over a γ-Al₂O₃ catalyst under inert gas flow. Key parameters include:
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 200–350°C | |
| Catalyst | γ-Al₂O₃ | |
| Reactor type | Fixed bed, atmospheric pressure | |
| Space velocity (v) | 0.1–0.6 h⁻¹ | |
| Carrier gas flow rate | 30–80 L/h |
The reaction proceeds via gas-phase alkylation, where cyclohexylamine is mixed with the alkylating agent and passed through the catalyst bed. Post-reaction condensation yields N-cyclohexylcyclohexanamine with >99% purity after distillation. This method offers advantages in continuous production and catalyst reusability.
Condensation Reaction with Propanone
An alternative route involves the condensation of cyclohexylamine with 2-propanone (acetone) under acidic or basic conditions. While primarily used for synthesizing N-cyclohexylcyclohexanamine;propan-2-one, this method can be adapted by modifying stoichiometry and purification steps:
Industrial-scale reactors employ temperatures of 80–120°C and reflux conditions to drive the reaction. The crude product is purified via vacuum distillation, achieving yields of 75–85%.
Synthesis of (2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic Acid
This Boc-protected amino acid derivative is critical for peptide synthesis. Its preparation centers on protecting the amine group of cyclohexylglycine.
Boc Protection of Cyclohexylglycine
The synthesis involves reacting cyclohexylglycine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:
Standard conditions include:
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | Triethylamine | |
| Temperature | 0–25°C | |
| Reaction time | 4–6 hours | |
| Yield | 85–90% |
The reaction is typically conducted under nitrogen atmosphere to prevent undesired side reactions. After completion, the product is isolated via acid-base extraction and recrystallized from ethyl acetate/hexane.
Industrial-Scale Production Considerations
N-cyclohexylcyclohexanamine Manufacturing
Large-scale production favors fixed bed reactors due to their continuous operation and reduced catalyst degradation. Process optimization studies indicate that maintaining a space velocity of 0.3 h⁻¹ and N₂ flow at 50 L/h maximizes yield (92%) while minimizing byproducts.
Boc-Protected Amino Acid Synthesis
Industrial peptide facilities utilize automated synthesizers for Boc protection, ensuring consistent quality. Key challenges include moisture control and Boc₂O stoichiometry, which are mitigated through in-line monitoring and excess reagent use.
Recent Advances and Research Findings
Chemical Reactions Analysis
Types of Reactions
Boc-D-2-cyclohexylglycine dicyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amino acid.
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like DCC.
Common Reagents and Conditions
Common reagents used in the reactions involving Boc-D-2-cyclohexylglycine dicyclohexylammonium salt include:
Dicyclohexylcarbodiimide (DCC): Used for coupling reactions.
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include peptides and deprotected amino acids, which are essential intermediates in peptide synthesis .
Scientific Research Applications
Boc-D-2-cyclohexylglycine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of biochemical reagents and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-D-2-cyclohexylglycine dicyclohexylammonium salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amino acid or peptide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility :
- N-Cyclohexylcyclohexanamine’s hydrophobicity (due to cyclohexyl groups) limits water solubility but improves lipid membrane penetration. Its salt forms (e.g., with carboxylic acids) enhance aqueous solubility .
- The Boc-protected acetic acid derivative exhibits moderate solubility in organic solvents (e.g., DMSO, dioxane) due to the Boc group’s lipophilicity .
- Steric Effects :
Challenges and Innovations
- Purification : Salt formation with N-cyclohexylcyclohexanamine simplifies isolation, as seen in Boc-His(Tos)-OH·DCHA .
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound features a unique structure characterized by cyclohexyl groups and specific functional groups that enhance its reactivity and biological activity. Its chemical formula includes multiple functional groups, making it a valuable candidate for various pharmaceutical applications.
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₉N₃O₄ |
| Molecular Weight | 253.30 g/mol |
| Functional Groups | Amine, Carboxylic Acid, Protected Amino Acid |
The biological activity of N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a protected amino acid, which upon deprotection can interact with various biological molecules, influencing metabolic pathways.
- Enzyme Interaction : It is hypothesized that the compound may bind to enzymes involved in metabolic processes, potentially altering their activity.
- Receptor Binding : The structural features allow for interactions with receptors, which could modulate various signaling pathways.
Biological Activity
Research has demonstrated that N-cyclohexylcyclohexanamine exhibits significant biological activities including:
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. For instance, studies indicate a reduction in paw thickness and weight in models of inflammation, suggesting potential applications in treating inflammatory diseases .
- Analgesic Properties : The compound's ability to lower pro-inflammatory cytokines like TNF-α and PGE-2 indicates its potential as an analgesic agent .
Case Studies and Research Findings
Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of N-cyclohexylcyclohexanamine:
Study 1: Anti-inflammatory Activity
A study assessing the anti-inflammatory properties of structurally similar compounds found significant reductions in inflammation markers:
| Compound | Paw Thickness Reduction (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |
|---|---|---|---|
| Compound A | 63.35 | 61.04 | 60.58 |
| Compound B | 46.51 | 64.88 | 57.07 |
These results suggest that N-cyclohexylcyclohexanamine could exhibit comparable effects.
Study 2: COX Inhibition
In vitro studies on COX inhibition revealed varying degrees of selectivity among similar compounds:
| Compound | IC₅₀ (μM) COX-1 | IC₅₀ (μM) COX-2 | Selectivity Index (SI) |
|---|---|---|---|
| Mefenamic Acid | 9.03 | 1.98 | 4.56 |
| Celecoxib | 0.05 | 0.05 | 298.6 |
This table illustrates the potential for N-cyclohexylcyclohexanamine to be developed as a selective COX inhibitor.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexylcyclohexanamine and (2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid in academic settings?
- Methodological Answer :
- For N-cyclohexylcyclohexanamine , industrial-grade synthesis often involves cyclohexylamine alkylation, but academic protocols prioritize controlled conditions. A validated approach includes reductive amination of cyclohexanone with cyclohexylamine using sodium cyanoborohydride in methanol under inert atmosphere .
- For (2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid , a stereoselective synthesis can be adapted from chiral glycine derivatives. A common method involves reacting (R)-2-amino-2-cyclohexylacetic acid with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with catalytic DMAP, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and confirm enantiomeric purity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20).
Q. Which analytical techniques are most effective for characterizing the purity and structure of these compounds?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm cyclohexyl group environments (e.g., δ 1.0–2.0 ppm for cyclohexyl protons) and Boc-protection (tert-butyl signals at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H] at m/z 268.24 for N-cyclohexylcyclohexanamine) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis of (2R)-2-cyclohexyl-2-[(tert-butoxycarbonyl)amino]acetic acid?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in the Boc-protection step. ICReDD’s workflow integrates these calculations with experimental feedback to reduce optimization time by 30–50% .
- Solvent Selection : Use COSMO-RS simulations to predict solvent effects on reaction yield. For example, THF vs. dichloromethane may show differences in activation entropy due to polarity .
- Data-Driven Workflow : Combine cheminformatics (e.g., Pistachio database) with robotic screening to test 10–20 solvent/base combinations in parallel, accelerating condition optimization .
Q. What strategies resolve contradictions in reported biological activities of cyclohexylamine derivatives?
- Methodological Answer :
- Meta-Analysis Framework :
Data Curation : Aggregate literature data (e.g., IC values for enzyme inhibition) into a standardized database, noting assay conditions (pH, temperature, cell lines) .
Comparative Assays : Re-test compounds under uniform conditions. For example, evaluate N-cyclohexylcyclohexanamine’s neuroactivity (e.g., NMDA receptor modulation) using patch-clamp electrophysiology in HEK293 cells expressing GluN1/GluN2B receptors .
Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., tert-butoxycarbonyl vs. acetyl groups) with activity trends using multivariate regression .
- Case Study : Discrepancies in antioxidant activity may arise from assay interference (e.g., DPPH vs. ORAC assays). Validate using orthogonal methods like EPR spectroscopy to quantify radical scavenging .
Key Research Findings and Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
